2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
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Description
2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It belongs to the class of organic compounds known asn-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group
Mode of Action
It’s known that substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, the interaction of this compound with its targets and any resulting changes would be dependent on these substituents .
Biochemical Pathways
Thiazoles, the class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The affected pathways and their downstream effects would be dependent on these activities .
Result of Action
Given the wide range of biological activities exhibited by thiazoles , it can be inferred that the results of this compound’s action would be diverse and dependent on the specific targets and pathways it affects.
Properties
IUPAC Name |
2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-12(9-10-5-2-1-3-6-10)18-15-17-11-7-4-8-16-14(20)13(11)21-15/h10H,1-9H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFKDNZUICEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NC3=C(S2)C(=O)NCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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